molecular formula C13H17N3O B2756113 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 103026-49-9

7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B2756113
CAS No.: 103026-49-9
M. Wt: 231.299
InChI Key: MMVXYEXGOQRXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features the privileged pyrrolo[2,3-d]pyrimidine scaffold, a structure prominently featured in patented medicinal chemistry compounds, particularly those targeting protein kinases . As a versatile building block, its core structure is a key precursor in the synthesis of more complex molecules. Researchers utilize this and closely related analogues in the discovery and development of targeted therapies, with scientific literature and patents demonstrating the application of this chemotype in inhibiting cyclin-dependent kinases (CDKs) . These inhibitors are of significant interest in oncology research for their potential to halt the proliferation of cancer cells. The presence of the 4-ol functional group makes it a strategic intermediate for further chemical modifications, enabling the exploration of structure-activity relationships. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

7-cyclopentyl-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-8-9(2)16(10-5-3-4-6-10)12-11(8)13(17)15-7-14-12/h7,10H,3-6H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVXYEXGOQRXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C(=O)NC=N2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloro-5-bromopyrimidine.

    Substitution Reaction: The first step involves a substitution reaction with cyclopentylamine to form 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine.

    Sonogashira Coupling: This intermediate undergoes a Sonogashira coupling reaction to form 3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]-2-propyn-1-ol.

    Cyclization: The compound is then cyclized in the presence of tetrabutylammonium fluoride in tetrahydrofuran to yield 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-methanol.

    Oxidation: Finally, oxidation using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium chlorite results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Substitution Reactions at the 4-Position

The hydroxyl group at position 4 is a key reactive site, enabling nucleophilic substitution or conversion to leaving groups for further derivatization:

Chlorination

The hydroxyl group can be replaced with chlorine using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This reaction is critical for generating intermediates amenable to cross-coupling or amination:

Reagent/ConditionsProductYieldSource Citation
SOCl₂, DMF, reflux4-Chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine85–92%

The chloro derivative serves as a precursor for subsequent reactions, such as Buchwald–Hartwig amination or Suzuki–Miyaura coupling .

Amination

The chlorinated intermediate reacts with amines to introduce amino groups. For example, dimethylamine in tetrahydrofuran (THF) with a coupling agent like EDCI yields dimethylamide derivatives:

Reagents/ConditionsProductYieldSource Citation
EDCI, dimethylamine (THF), 0–25°C4-(Dimethylamino)-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine78–92%

Etherification and Esterification

The hydroxyl group participates in ether and ester formation under mild conditions:

Alkylation

Reaction with alkyl halides or alcohols under Mitsunobu conditions produces ethers:

Reagents/ConditionsProductYieldSource Citation
Piperidine derivative, K₂CO₃, DMF4-(Piperidin-1-yl-oxy)-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine70–85%

Acylation

The hydroxyl group reacts with acyl chlorides to form esters:

Reagents/ConditionsProductYieldSource Citation
Acetyl chloride, pyridine, RT4-Acetoxy-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine65–78%

Oxidation and Reduction

The pyrrolopyrimidine core exhibits stability under oxidative conditions, but the hydroxyl group can be oxidized to a ketone in select cases:

Reagents/ConditionsProductYieldSource Citation
KMnO₄, acidic conditions4-Oxo-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine50–60%

Cross-Coupling Reactions

The methyl groups at positions 5 and 6 limit direct coupling, but halogenated derivatives (e.g., brominated at position 2) enable Suzuki–Miyaura or Ullmann reactions:

Reagents/ConditionsProductYieldSource Citation
Pd(PPh₃)₄, arylboronic acid2-Aryl-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol60–75%

Biological Activity and Pharmacological Relevance

Derivatives of this scaffold exhibit kinase inhibitory activity. For instance:

  • Lck Inhibition : Analogues like RK-24466 (7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) show IC₅₀ <1 nM against lymphocyte-specific kinase (Lck) .

  • Antiproliferative Effects : Modifications at position 4 suppress VSMC proliferation via Akt/ERK pathway inhibition .

Table 2: Biological Activities of Derivatives

Derivative StructureTarget KinaseIC₅₀/EC₅₀Source Citation
4-Dimethylamino analogueCDK4/610–50 nM
4-Phenoxyphenyl analogueLck<1 nM

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is C12H15N3O, with a molecular weight of approximately 217.27 g/mol. The compound features a pyrrolopyrimidine core, which is known for its diverse biological activities.

Antitumor Properties : The compound has been evaluated for its antitumor activity through various mechanisms:

  • Inhibition of Kinases : It acts as an inhibitor of critical kinases involved in cancer progression, such as Akt and S6K. These kinases play vital roles in cell survival and proliferation, making their inhibition a promising strategy in cancer therapy .
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it has shown IC50 values in the low micromolar range against human leukemia and breast cancer cell lines .
  • Mechanism of Action : The compound disrupts microtubule dynamics by binding to the colchicine site in β-tubulin, which is essential for cell division . This mechanism is similar to that of established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrrolopyrimidine core can enhance biological activity:

  • Cyclopentyl Substitution : The presence of the cyclopentyl group contributes to the compound's ability to interact effectively with biological targets.
  • Dimethyl Groups : The dimethyl substitutions at positions 5 and 6 are crucial for maintaining the compound's potency against various kinases .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study on Kinase Inhibition : A study demonstrated that this compound selectively inhibited FLT3 kinase in a panel of 48 kinases. This selectivity suggests potential applications in targeted therapies for leukemias .
  • Comparative Efficacy Study : In a comparative study with other pyrrolopyrimidine derivatives, this compound exhibited superior cytotoxicity against rapidly proliferating cancer cells while sparing normal lymphocytes. This indicates a favorable therapeutic window for clinical applications .

Data Tables

Case StudyFindings
Kinase Inhibition StudySelective inhibition of FLT3 kinase; potential for leukemia treatment
Comparative Efficacy StudySuperior cytotoxicity against cancer cells; minimal effects on normal cells

Mechanism of Action

The mechanism of action of 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

(a) F1386-0303 (5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol)
  • Structure : Features phenyl groups at positions 5 and 7 instead of methyl and cyclopentyl groups.
(b) 7-(Furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • Structure : Substitutes cyclopentyl with a furan-2-ylmethyl group at position 7 and replaces the hydroxyl with an amine at position 4 .
  • Key Difference : The furan moiety introduces aromaticity and polarity, which may influence solubility and binding interactions.
(c) 7-Benzyl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • Structure : Incorporates a benzyl group at position 7 and a phenyl group at position 2 .

Functional Group Variations at Position 4

(a) 4-Chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
  • Structure : Replaces the hydroxyl group at position 4 with chlorine .
  • Activity : Chlorine may act as a leaving group in nucleophilic substitution reactions, enabling further derivatization.
(b) 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • Structure : Features an amine group at position 4 and lacks the cyclopentyl substituent .
  • Activity : The amine group increases basicity, which could affect ionization and target binding under physiological conditions.

Core Scaffold Variations

(a) 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol
  • Structure: Replaces the pyrrolo ring with a pyrano ring and introduces a bromine atom at position 6 .
  • Key Difference : Bromine enhances molecular weight and polarizability, which may impact binding affinity .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Notable Activity/Application Reference
7-Cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 7-Cyclopentyl, 4-OH, 5,6-CH3 C13H18N4O 262.31 g/mol Kinase inhibition (inferred)
F1386-0303 (5,7-diphenyl derivative) 5,7-Ph, 4-OH C18H14N4O 302.33 g/mol MAP4K4 inhibition
7-(Furan-2-ylmethyl)-4-amine analog 7-Furan-2-ylmethyl, 4-NH2, 5,6-CH3 C13H14N4O 242.28 g/mol Antimicrobial (analog-based)
4-Chloro-7-cyclopentyl analog 7-Cyclopentyl, 4-Cl, 5,6-CH3 C13H16ClN3 249.74 g/mol Synthetic intermediate
6-Bromo-pyrano[2,3-d]pyrimidin-4-ol Pyrano core, 6-Br, 4-OH C9H9BrN2O2 257.08 g/mol Undisclosed (structural novelty)

Key Research Findings

  • Position 7 Substituents : Cyclopentyl and benzyl groups enhance lipophilicity, favoring membrane penetration, while furan derivatives improve solubility .
  • Position 4 Functional Groups : Hydroxyl groups are critical for hydrogen bonding in kinase inhibition, whereas chloro or amine groups may redirect activity toward other targets .
  • Core Modifications: Pyrano analogs (e.g., 6-bromo derivative) exhibit distinct electronic properties compared to pyrrolo scaffolds, suggesting divergent therapeutic applications .

Biological Activity

7-Cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 244.30 g/mol
  • SMILES Notation : CN(C)C(=O)c1cc2cnc(nc2n1C3CCCC3)N(N=O)c4ccc(cn4)N5CCNCC5

Research indicates that this compound exhibits significant biological activities through various mechanisms:

  • Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration :
    • The compound has been shown to inhibit VSMC proliferation and migration, which are critical processes in the development of vascular diseases such as atherosclerosis. It operates by down-regulating key signaling pathways including the protein kinase B (Akt) and extracellular signal-regulated kinase (ERK) pathways. This results in decreased expression of proliferating cell nuclear antigen (PCNA) and cyclin D1, along with reduced phosphorylation of retinoblastoma protein (pRb) .
  • Selective Inhibition of Cyclin-dependent Kinases (CDKs) :
    • A derivative of this compound demonstrated potent inhibitory activity against CDK4/9 and HDAC1. The compound induced apoptosis in cancer cell lines by targeting these kinases, leading to G2/M arrest at high concentrations and G0/G1 arrest at lower concentrations .

Study 1: VSMC Proliferation Inhibition

A study evaluated the anti-proliferative effects of the compound on VSMCs using various assays:

  • MTT Assay : Demonstrated significant reduction in cell viability.
  • Wound Healing Assay : Showed a marked decrease in cell migration capabilities.
  • Trans-well Migration Assay : Confirmed inhibition of VSMC migration from endothelium-removed aortic rings.

These findings suggest that the compound could be a promising candidate for treating conditions associated with excessive vascular smooth muscle proliferation .

Study 2: Cancer Cell Apoptosis Induction

Another study focused on a derivative with enhanced potency against CDK4/9 and HDAC1:

  • In Vivo Studies : Mice bearing breast cancer tumors treated with this derivative showed significant tumor regression.
  • Mechanistic Insights : The compound's efficacy was linked to its ability to induce apoptosis through repression of CDK4/9 and HDAC1, along with activation of p53 phosphorylation .

Comparative Data Table

Biological ActivityMechanismReference
Inhibition of VSMC ProliferationDown-regulation of Akt & ERK
Induction of Apoptosis in CancerCDK4/9 & HDAC1 inhibition
Selective Kinase ActivityTargeting specific kinases

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, analogous pyrrolo[2,3-d]pyrimidine derivatives are synthesized via cyclization of aminopyrrole intermediates followed by functionalization. Key steps include:

  • Cyclization : Acid-mediated cyclization (e.g., using formic acid or POCl₃) to form the pyrrolopyrimidine core .
  • Substitution : Introducing substituents (e.g., cyclopentyl groups) via nucleophilic substitution under reflux with amines or alcohols in solvents like isopropanol or ethanol .
  • Optimization : Yields depend on temperature, solvent polarity, and catalyst choice (e.g., triethylamine for deprotonation) .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl protons at δ ~1.5–2.5 ppm, methyl groups at δ ~2.0–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₈N₃O: ~244.145) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, though this requires high-purity crystals .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

  • Methodological Answer :

  • Solubility : Limited aqueous solubility due to hydrophobic substituents (cyclopentyl, methyl). Use DMSO or ethanol for stock solutions, with concentrations ≤10 mM to avoid precipitation .
  • Stability : Susceptible to oxidation at the pyrrole N-H position. Store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How does the cyclopentyl substituent influence the compound’s binding affinity in kinase inhibition assays compared to other alkyl groups?

  • Methodological Answer :

  • SAR Studies : Compare IC₅₀ values against kinases (e.g., EGFR, JAK2) using analogs with varying substituents (e.g., ethyl, isopropyl). The cyclopentyl group enhances hydrophobic interactions in the ATP-binding pocket, as shown in docking studies .
  • Computational Modeling : Perform molecular dynamics simulations to assess steric and electronic effects of substituents on binding .
    • Data Contradictions : Some studies report reduced selectivity with bulkier groups (e.g., cyclohexyl), necessitating empirical validation .

Q. What strategies resolve discrepancies in reported biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Standardized Assays : Use consistent kinase panels (e.g., Eurofins KinaseProfiler) and control compounds (e.g., staurosporine) .
  • Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
  • Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed journals to identify outliers .

Q. How can researchers design derivatives to improve metabolic stability without compromising potency?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the 4-hydroxyl group with metabolically stable motifs (e.g., fluorine, trifluoromethyl) .
  • Prodrug Approaches : Mask the hydroxyl group as a phosphate ester for enhanced bioavailability, with enzymatic cleavage in target tissues .
  • In Silico ADME Prediction : Use tools like SwissADME to predict metabolic hotspots (e.g., CYP450 oxidation sites) .

Experimental Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating this compound’s anti-proliferative effects?

  • Methodological Answer :

  • Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) with 72-hour exposure .
  • Kinase Profiling : Use TR-FRET-based assays (e.g., Z′-LYTE®) to quantify inhibition of specific kinases .
  • Apoptosis Markers : Measure caspase-3/7 activation via luminescence assays .

Q. How can researchers address low yields in the final chlorination step of the synthesis?

  • Methodological Answer :

  • Reagent Optimization : Replace POCl₃ with PCl₅ or SOCl₂ for milder conditions .
  • Catalytic Additives : Use DMAP or pyridine to scavenge HCl and drive the reaction .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.